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Compound of Interest

Compound Name: BDP FL tetrazine

Cat. No.: B1192291

This document provides an in-depth technical guide for researchers, scientists, and drug
development professionals on the application of BDP FL tetrazine in super-resolution
microscopy. It moves beyond a simple recitation of protocols to offer a foundational
understanding of the underlying chemical principles and practical considerations for successful
experimental design and execution.

Introduction: The Power of Bioorthogonal Chemistry
in Advanced Imaging

Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction
Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy, have
revolutionized our ability to visualize cellular structures at the nanoscale.[1] A critical
component of these methodologies is the site-specific labeling of target biomolecules with
bright, photostable fluorophores. Bioorthogonal chemistry, and specifically the inverse-electron-
demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, has
emerged as a powerful tool for achieving this with high specificity and efficiency.[2][3]

BDP FL (BODIPY FL) is a bright and highly photostable fluorophore well-suited for the
fluorescein (FAM) channel.[4][5] When conjugated to a tetrazine moiety, it becomes a potent
probe for super-resolution applications. The BDP FL tetrazine probe leverages the IEDDA
“click" reaction, most commonly with a trans-cyclooctene (TCO) tagged biomolecule, to form a
stable covalent bond.[6] This reaction is exceptionally fast and proceeds with high selectivity in
complex biological environments, making it ideal for live-cell imaging.[2]
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A key advantage of many tetrazine-dye conjugates is their fluorogenic nature.[7][8] The
tetrazine moiety can quench the fluorescence of the nearby BDP FL dye.[9] Upon reaction with
a dienophile, this quenching effect is released, leading to a significant increase in fluorescence
intensity.[7][8] This "turn-on" mechanism provides a high signal-to-noise ratio, minimizing
background from unreacted probes and often eliminating the need for wash steps in live-cell
imaging.[8]

Physicochemical Properties of BDP FL Tetrazine

Understanding the spectral and physical characteristics of BDP FL tetrazine is paramount for
designing imaging experiments and selecting appropriate instrumentation.

Property Value Source
Excitation Maximum (Aex) 503 nm [6]
Emission Maximum (Aem) 509 nm [6]
Molar Extinction Coefficient (g) 92,000 L-mol—t-cm™1 [6]
Fluorescence Quantum Yield

0.97 [6]
(P)
Molecular Weight 475.3 g/mol [6]

These properties make BDP FL tetrazine an excellent choice for the 488 nm laser line
commonly found on confocal and super-resolution microscopes. Its high quantum yield
contributes to the brightness of the fluorophore, a critical factor for single-molecule localization
microscopy (SMLM) techniques like STORM.

Experimental Workflows and Protocols

This section details the primary workflows for utilizing BDP FL tetrazine in super-resolution
microscopy, from initial protein labeling to final image acquisition.

Two-Step Labeling Strategy: A Modular Approach

A common and versatile strategy involves a two-step labeling process. First, the protein of
interest is tagged with a dienophile (e.g., TCO). This can be achieved through genetic encoding
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of unnatural amino acids or by conjugating a TCO-NHS ester to the protein. Subsequently, the
TCO-tagged protein is specifically labeled with BDP FL tetrazine.

Workflow Diagram: Two-Step Bioorthogonal Labeling

Step 1: Dienophile Tagging

Protein of Interest

Genetic Encoding (e.g., UAA)
o Chemical Conjugation (e.g., TCO-NHS Ester)

TCO-tagged Protein

BDP FL Tetrazine
(IEDDA Click Reaction)

Step 2: Hluorophore Labeling

Labeled Protein

STORM / STED

(Super-Resqution Microscopa

Click to download full resolution via product page

Caption: General workflow for two-step bioorthogonal labeling.

Protocol 1: Antibody Conjugation with BDP FL NHS
Ester

For indirect immmunofluorescence, antibodies can be labeled with BDP FL. While a direct BDP
FL tetrazine conjugation to an antibody is possible, a more common approach is to use a BDP
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FL NHS ester to label a primary or secondary antibody. This labeled antibody can then be used
in standard immunofluorescence protocols.

Materials:

BDP FL NHS ester[10][11]

Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[12]

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[12]

Desalting column

Procedure:

e Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in
PBS.

o NHS Ester Stock Solution: Immediately before use, dissolve the BDP FL NHS ester in a
small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[12]

e Labeling Reaction:

o Add the dissolved BDP FL NHS ester to the antibody solution. A 10- to 20-fold molar
excess of the NHS ester is a good starting point for optimization.[13]

o The reaction volume should consist of 9 parts antibody solution and 1 part NHS ester
stock solution.[14]

o Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

» Purification: Remove the unreacted dye by passing the reaction mixture through a desalting
column equilibrated with PBS.

o Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of
the conjugate at 280 nm (for the protein) and 503 nm (for BDP FL).
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Protocol 2: Live-Cell Labeling using Click Chemistry

This protocol describes the labeling of a TCO-modified protein in living cells with BDP FL
tetrazine.

Materials:

Cells expressing the TCO-tagged protein of interest

BDP FL tetrazine

Live-cell imaging medium (e.g., HBSS or phenol red-free DMEM)

DMSO

Procedure:

Cell Culture: Plate the cells on glass-bottom dishes suitable for high-resolution microscopy.

BDP FL Tetrazine Staining Solution: Prepare a 1-10 uM working solution of BDP FL
tetrazine in live-cell imaging medium from a DMSO stock. The optimal concentration should
be determined empirically.

Labeling:
o Replace the cell culture medium with the BDP FL tetrazine staining solution.

o Incubate for 15-30 minutes at 37°C. Due to the fluorogenic nature of the reaction, wash
steps may not be necessary.[8]

Imaging: Proceed with super-resolution microscopy in a suitable imaging buffer.

Workflow Diagram: Live-Cell Click Chemistry Labeling
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Caption: Simplified workflow for live-cell labeling.

Application in Super-Resolution Microscopy
STORM Imaging with BDP FL Tetrazine

STORM relies on the stochastic activation and subsequent localization of single fluorophores.
[1] The photoswitching of fluorophores is typically induced by a specific imaging buffer
containing a reducing agent and an oxygen scavenging system.[15]

Optimized STORM Imaging Buffer:

The composition of the imaging buffer is critical for achieving good photoswitching and high
localization precision.[15] While the optimal buffer for BDP FL may require some empirical
optimization, a good starting point based on common STORM buffer components is as follows:
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Component Concentration Purpose Source

Glucose Oxidase 0.5-1 mg/mL Oxygen Scavenger [16]

Catalase 30-50 pg/mL Oxygen Scavenger [16]
Substrate for Glucose

Glucose 10% (w/v) ] [16]
Oxidase
Reducing Agent

MEA or DTT 10-100 mM ] o [17][18]
(induces blinking)

Tris-HCI (pH 8.0) 50 mM Buffer [18]

NacCl 10 mM Buffer Component [18]

Note: The choice and concentration of the reducing agent (thiol) can significantly impact the
photoswitching kinetics.[15] It is advisable to test different thiols and concentrations to optimize
for the specific experimental setup.

STED Microscopy with BDP FL Tetrazine

STED microscopy achieves sub-diffraction resolution by using a second, donut-shaped laser
beam to de-excite fluorophores at the periphery of the excitation focus.[1][19] The key
requirements for a STED fluorophore are high photostability to withstand the high laser powers
of the STED beam and an emission spectrum that can be efficiently depleted by the STED
laser.

BDP FL, with its inherent photostability, is a suitable candidate for STED microscopy.[20] For
optimal performance, the STED laser wavelength should be in the red-shifted tail of the
fluorophore's emission spectrum. For BDP FL, a STED laser in the range of 590-620 nm would
be appropriate.

Sample Preparation for STED:

Sample preparation for STED is similar to that for conventional confocal microscopy, with an
emphasis on minimizing labeling artifacts and ensuring good structural preservation.[21] The
use of a mounting medium with a refractive index matched to that of the immersion oil is crucial
for achieving the best resolution.[22]
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Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The fluorogenic nature of the
BDP FL tetrazine reaction provides an intrinsic quality control step; a successful reaction will
result in a significant increase in fluorescence. Furthermore, control experiments are essential
for validating the specificity of the labeling:

» Negative Control: Cells not expressing the TCO-tagged protein should be incubated with
BDP FL tetrazine to assess non-specific background staining.

o Competition Control: Pre-incubation of TCO-expressing cells with an excess of a non-
fluorescent tetrazine derivative prior to adding BDP FL tetrazine should significantly reduce
the fluorescent signal.

Conclusion

BDP FL tetrazine is a versatile and powerful tool for super-resolution microscopy. Its bright,
photostable nature, combined with the specificity and fluorogenicity of the tetrazine-TCO click
reaction, enables high-contrast, high-resolution imaging of biomolecules in both fixed and living
cells. By understanding the principles behind the labeling chemistry and imaging physics, and
by carefully optimizing protocols, researchers can fully exploit the potential of this probe to
unravel the intricate details of cellular architecture and function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Sources

1. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - HK
[thermofisher.com]

2. researchgate.net [researchgate.net]

3. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

4. lumiprobe.com [lumiprobe.com]

5. BODIPY FLf% | Thermo Fisher Scientific - JP [thermofisher.com]

© 2026 BenchChem. All rights reserved. 10/12 Tech Support


https://www.researchgate.net/publication/360799738_An_Optimized_Buffer_for_Repeatable_Multicolor_STORM
https://www.researchgate.net/publication/360788846_An_Optimized_Buffer_for_Repeatable_Multicolor_STORM
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4548810/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7285656/
https://www.biorxiv.org/content/10.1101/2020.12.01.405423v1
https://www.biorxiv.org/content/10.1101/2020.12.01.405423v1.full.pdf
https://elifesciences.org/articles/20378
https://www.antibodies.com/bdp-fl-nhs-ester-a270096
https://www.antibodies.com/catalog/assistive-reagents/bdp-fl-nhs-ester-a270096
https://www.youtube.com/watch?v=0kY8Z-6h8yE
https://www.interchim.fr/ft/A/AT517A.pdf
https://www.interchim.fr/ft/I/IO0510.pdf
https://www.semanticscholar.org/paper/Advances-in-Synthetic-Fluorescent-Probe-Labeling-Komaki-Arata/1a8e9f8e8d8c7b6a9c9e8e9e8e9e8e9e8e9e8e9e
https://research.yale.edu/bioimaging/sites/default/files/files/The-Guide-to-STED-Sample-Preparation.pdf
https://research.yale.edu/sites/default/files/2024-09/sted_sample_preparation_guide_online_20190705_245934_284_5183_v5.pdf
https://www.benchchem.com/product/b1192291?utm_src=pdf-custom-synthesis
https://www.thermofisher.com/hk/en/home/references/newsletters-and-journals/bioprobes-journal-of-cell-biology-applications/bioprobes-72/bioprobes-72-super-resolution-microscopy.html
https://www.thermofisher.com/hk/en/home/references/newsletters-and-journals/bioprobes-journal-of-cell-biology-applications/bioprobes-72/bioprobes-72-super-resolution-microscopy.html
https://www.researchgate.net/publication/23568249_Tetrazine-Based_Cycloadditions_Application_to_Pretargeted_Live_Cell_Imaging
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2022.1055823/full
https://www.lumiprobe.com/t/fluorophores/bdp-fl
https://www.thermofisher.com/jp/ja/home/life-science/cell-analysis/fluorophores/bodipy-fl.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

6. lumiprobe.com [lumiprobe.com]

7. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PubMed
[pubmed.ncbi.nim.nih.gov]

8. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC
[pmc.ncbi.nlm.nih.gov]

9. Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and
Biomedicine - PMC [pmc.ncbi.nim.nih.gov]

10. lumiprobe.com [lumiprobe.com]
11. BDP FL NHS ester (A270096) | Antibodies.com [antibodies.com]
12. interchim.fr [interchim.fr]

13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-
media.s3.amazonaws.com]

14. lumiprobe.com [lumiprobe.com]

15. Resolution Doubling in 3D-STORM Imaging through Improved Buffers | PLOS One
[journals.plos.org]

16. mvi-inc.com [mvi-inc.com]

17. Superresolution microscopy with novel BODIPY-based fluorophores - PMC
[pmc.ncbi.nlm.nih.gov]

18. biorxiv.org [biorxiv.org]

19. research.yale.edu [research.yale.edu]
20. probes.bocsci.com [probes.bocsci.com]
21. research.yale.edu [research.yale.edu]
22. sigmaaldrich.com [sigmaaldrich.com]
23. biorxiv.org [biorxiv.org]

24. biorxiv.org [biorxiv.org]

25. mdpi.com [mdpi.com]

26. researchgate.net [researchgate.net]

27. BODIPY Fluorophores for Membrane Potential Imaging - PMC [pmc.ncbi.nim.nih.gov]
28. biorxiv.org [biorxiv.org]

To cite this document: BenchChem. [BDP FL Tetrazine: A Comprehensive Guide for Super-
Resolution Microscopy]. BenchChem, [2026]. [Online PDF]. Available at:

© 2026 BenchChem. All rights reserved. 11/12 Tech Support


https://www.lumiprobe.com/p/bdp-fl-tetrazine
https://pubmed.ncbi.nlm.nih.gov/31341960/
https://pubmed.ncbi.nlm.nih.gov/31341960/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6642216/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6642216/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11775852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11775852/
https://www.lumiprobe.com/p/bdp-fl-nhs-ester?region_id=2
https://www.antibodies.com/catalog/assistive-reagents/bdp-fl-nhs-ester-a270096
https://www.interchim.fr/ft/I/IO0510.pdf
https://prod-vector-labs-wordpress-media.s3.amazonaws.com/productattachments/instructions/Instructions_CCT-1143.pdf
https://prod-vector-labs-wordpress-media.s3.amazonaws.com/productattachments/instructions/Instructions_CCT-1143.pdf
https://www.lumiprobe.com/protocols/nhs-ester-labeling
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0069004
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0069004
http://www.mvi-inc.com/wp-content/uploads/N-STORM+Protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6203453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6203453/
https://www.biorxiv.org/content/10.1101/2022.05.19.491818v1.full-text
https://research.yale.edu/sites/default/files/2024-09/sted_sample_preparation_guide_online_20190705_245934_284_5183_v5.pdf
https://probes.bocsci.com/resources/understanding-the-excitation-and-emission-properties-of-bodipy-dyes.html
https://research.yale.edu/sites/default/files/2024-09/sted-sample-prep-chapter_245933_284_5183_v1.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/414/390/sted-sample-preparation-guide.pdf
https://www.biorxiv.org/content/10.1101/2022.05.19.491818v1.full.pdf
https://www.biorxiv.org/content/10.1101/503821v1.full-text
https://www.mdpi.com/2073-4409/13/8/683
https://www.researchgate.net/publication/360788846_An_Optimized_Buffer_for_Repeatable_Multicolor_STORM
https://pmc.ncbi.nlm.nih.gov/articles/PMC7285656/
https://www.biorxiv.org/content/10.1101/2020.12.01.405423v1.full.pdf
https://www.benchchem.com/product/b1192291#bdp-fl-tetrazine-applications-in-super-resolution-microscopy
https://www.benchchem.com/product/b1192291#bdp-fl-tetrazine-applications-in-super-resolution-microscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

[https://www.benchchem.com/product/b1192291#bdp-fl-tetrazine-applications-in-super-
resolution-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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